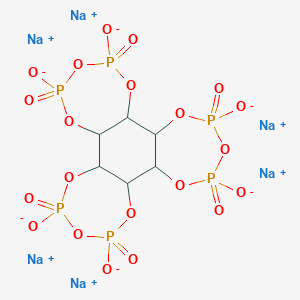

myo-Inositol Trispyrophosphate Hexasodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary target of myo-Inositol Trispyrophosphate Hexasodium Salt (ITPP Hexasodium Salt) is hemoglobin , a protein in red blood cells responsible for transporting oxygen from the lungs to the body’s tissues .

Mode of Action

ITPP Hexasodium Salt acts as an allosteric effector of hemoglobin . This means it binds to a site on the hemoglobin molecule separate from the oxygen-binding site, causing a conformational change that reduces the oxygen-binding affinity of hemoglobin . This shift facilitates the release of oxygen by red blood cells .

Biochemical Pathways

The action of ITPP Hexasodium Salt primarily affects the oxygen transport pathway . By reducing the oxygen-binding affinity of hemoglobin, it shifts the oxygen-hemoglobin dissociation curve to the right . This shift increases oxygen release from the blood into tissue , enhancing tissue oxygenation.

Pharmacokinetics

It is known that the compound ismembrane-permeant , meaning it can cross cell membranes . This property likely influences its bioavailability and distribution within the body.

Result of Action

The primary result of ITPP Hexasodium Salt’s action is the increased release of oxygen from red blood cells, leading to enhanced tissue oxygenation . This can reverse hypoxia (a condition where tissues are deprived of adequate oxygen), control tumor growth, and improve the response to chemotherapy .

Action Environment

Proper storage and handling of the compound, such as maintaining it at a temperature of 28°C , are crucial for preserving its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myo-Inositol Trispyrophosphate Hexasodium Salt involves the phosphorylation of myo-inositol. The process typically includes the reaction of myo-inositol with pyrophosphoric acid under controlled conditions to form the trispyrophosphate derivative. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is then dried and stored under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Myo-Inositol Trispyrophosphate Hexasodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The pyrophosphate groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various phosphorylated derivatives, while substitution reactions can produce a range of substituted inositol compounds .

Scientific Research Applications

Myo-Inositol Trispyrophosphate Hexasodium Salt has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Phytic Acid: Unlike Myo-Inositol Trispyrophosphate Hexasodium Salt, phytic acid is not membrane-permeant due to its charge distribution.

Inositol Trisphosphate: This compound is another inositol phosphate but differs in its structure and biological effects.

Uniqueness

This compound is unique due to its membrane-permeant nature and its ability to act as an allosteric regulator of hemoglobin. This property makes it particularly effective in enhancing tissue oxygenation, which is not observed with other similar compounds .

Properties

IUPAC Name |

hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOYSAZRROROSE-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Na6O21P6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439863 |

Source

|

| Record name | ITTP Hexasodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23103-35-7 |

Source

|

| Record name | ITTP Hexasodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

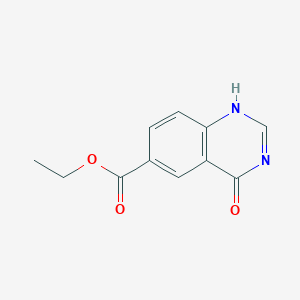

![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)